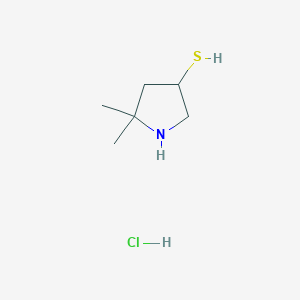

5,5-Dimethylpyrrolidine-3-thiol;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

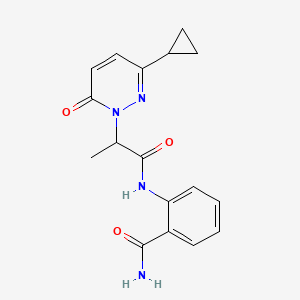

5,5-Dimethylpyrrolidine-3-thiol hydrochloride is a chemical compound with the CAS Number: 2580201-46-1 . It has a molecular weight of 167.7 .

Synthesis Analysis

The synthesis of pyrrolidine compounds, which includes 5,5-Dimethylpyrrolidine-3-thiol hydrochloride, can be achieved through various methods. One common approach involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis

The molecular structure of 5,5-Dimethylpyrrolidine-3-thiol hydrochloride is characterized by a five-membered pyrrolidine ring . This ring is one of the nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases .Wissenschaftliche Forschungsanwendungen

Nucleoside Phosphorothiolate Synthesis

One application of derivatives similar to 5,5-Dimethylpyrrolidine-3-thiol hydrochloride is in the synthesis of nucleoside phosphorothiolates. For example, O,S-dimethylphosphorochloridate reacts with 5′-O-monomethoxytritylthymidine in pyridine to yield high yields of nucleoside-3′-thiolophosphodiester. This method leads to advancements in nucleoside analogs with potential implications in therapeutic developments (Asseline & Thuong, 1981).

Insecticidal Activity of Pyridine Derivatives

Research into pyridine derivatives, including structures analogous to 5,5-Dimethylpyrrolidine-3-thiol hydrochloride, has shown significant insecticidal activity against cowpea aphid. These studies contribute to the development of new, potentially safer insecticides based on chemical structures related to 5,5-Dimethylpyrrolidine-3-thiol hydrochloride (Bakhite et al., 2014).

Quantum Dot Surface Modification

Another application involves the use of thiol-containing compounds for the surface modification of semiconductor quantum dots (QDs), which are used in bioimaging and biosensing. Thiol-containing amino acids, like cysteine, have been studied for QD phase transfer, improving their colloidal stability and fluorescence quantum yield in water. This area of research opens up possibilities for using 5,5-Dimethylpyrrolidine-3-thiol hydrochloride in nanotechnology and material science for biomedical applications (Tamang et al., 2011).

Synthesis of Unsymmetrical Disulfides

Compounds related to 5,5-Dimethylpyrrolidine-3-thiol hydrochloride have been used in the synthesis of unsymmetrical disulfides, showcasing the versatility of thiol derivatives in organic synthesis. This method facilitates the creation of compounds with potential biological activity and applications in pharmaceutical chemistry (Tanaka, Chen, & Yoneda, 1987).

Anticancer Nucleoside Analogues

Additionally, thiol-ene chemistry has been utilized to synthesize 3’-deoxy-3’-C-sulfanylmethyl nucleoside derivatives with anticancer activity. This highlights the potential of thiol-containing compounds in the development of novel anticancer agents, leveraging the structural diversity offered by thiol modifications for therapeutic innovation (Bege et al., 2019).

Eigenschaften

IUPAC Name |

5,5-dimethylpyrrolidine-3-thiol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NS.ClH/c1-6(2)3-5(8)4-7-6;/h5,7-8H,3-4H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCJMYQQOIBRLKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CN1)S)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,5-Dimethylpyrrolidine-3-thiol;hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-chloro-4-(3,5-dichlorobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2779990.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)propanamide](/img/structure/B2779991.png)

![2-(3,4-dimethoxyphenyl)-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]acetamide](/img/structure/B2779994.png)

![(2,5-Dimethylpyrazol-3-yl)-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2780000.png)

![1-(3-Methoxyphenyl)-4-[1-(3-phenylpropyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2780003.png)

![8-(4-fluorophenyl)-4-oxo-N-pentyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2780007.png)